molecular formula C13H14F3NO B8728546 Piperidin-4-yl(2-(trifluoromethyl)phenyl)methanone

Piperidin-4-yl(2-(trifluoromethyl)phenyl)methanone

Cat. No. B8728546
M. Wt: 257.25 g/mol
InChI Key: BPLGBCKXEFRESP-UHFFFAOYSA-N
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Patent
US07951805B2

Procedure details

To a solution of 4-(2-trifluoromethylbenzoyl)piperidine-1-carboxylic acid tert-butyl ester (0.812 g, 2.27 mmol) in dichloromethane (60 mL) was added trifluoroacetic acid (2 mL). The reaction mixture was stirred at ambient temperature overnight., then washed with saturated NaHCO3. The organic phase was separated, dried over MgSO4 and concentrated. The title compound was obtained in 55% yield (0.319 g) and used for next step reaction without further purification.
Name
4-(2-trifluoromethylbenzoyl)piperidine-1-carboxylic acid tert-butyl ester
Quantity
0.812 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
55%

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][CH:11]([C:14](=[O:25])[C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=2[C:21]([F:24])([F:23])[F:22])[CH2:10][CH2:9]1)=O)(C)(C)C.FC(F)(F)C(O)=O>ClCCl>[NH:8]1[CH2:9][CH2:10][CH:11]([C:14]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=2[C:21]([F:22])([F:23])[F:24])=[O:25])[CH2:12][CH2:13]1

Inputs

Step One
Name
4-(2-trifluoromethylbenzoyl)piperidine-1-carboxylic acid tert-butyl ester
Quantity
0.812 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)C(C1=C(C=CC=C1)C(F)(F)F)=O
Name
Quantity
2 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
60 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at ambient temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
, then washed with saturated NaHCO3
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1CCC(CC1)C(=O)C1=C(C=CC=C1)C(F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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